molecular formula C21H24ClNO6S B1419557 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester CAS No. 247237-43-0

5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester

Cat. No. B1419557
M. Wt: 453.9 g/mol
InChI Key: RKGRONRGTDUQAV-UHFFFAOYSA-N
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Description

This compound, also known as Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoate, can be used as a reactant in the synthesis of Tolvaptan and its intermediates . Tolvaptan is a nonpeptide arginine vasopressin (AVP) V2 receptor antagonist .


Synthesis Analysis

The synthesis of this compound involves Ethyl 4-bromobutyrate and 5-Chloro-2-[[4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester .


Molecular Structure Analysis

The molecular formula of this compound is C21H24ClNO6S . It has an average mass of 453.936 Da and a monoisotopic mass of 453.101288 Da .


Chemical Reactions Analysis

As mentioned earlier, this compound is used as a reactant in the synthesis of Tolvaptan and its intermediates .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 580.4±60.0 °C . It has a density of 1.30 and a pKa of -4.31±0.50 (Predicted) .

Scientific Research Applications

Synthesis and Pharmacological Activity A series of derivatives, including the subject compound, were synthesized to study their potential pharmacological activities. In one study, anticancer activity was observed in vitro for a compound similar to the subject molecule (Pomarnacka & Kornicka, 1998).

Crystal Structure Analysis Research has been conducted on the crystal structure of compounds structurally related to the subject compound. This research provides insights into the molecular arrangement and potential applications in material sciences (Ming & South, 2004).

Amino Acid Derivatives The creation of new amino acid derivatives using similar compounds has been investigated. This includes the study of reactions with amino acid methyl esters, exploring the potential for creating new compounds with unique properties (Riabchenko et al., 2020).

Electrochemical Interactions Research into the electrochemical interactions of compounds analogous to the subject compound has been carried out. These studies are significant in understanding the chemical properties and reactivity of such compounds (Bermejo et al., 2000).

Antimicrobial Activities The synthesis and evaluation of antimicrobial activities of derivatives of the subject compound have been a topic of interest. Such studies contribute to the development of new antimicrobial agents and understanding their mechanisms of action (Bektaş et al., 2007).

Organophosphate Pesticides Research on the use of similar compounds in the synthesis of haptens for organophosphate pesticides has been conducted. This is relevant in the development of antibodies and detection methods for these pesticides (ten Hoeve et al., 1997).

Safety And Hazards

The safety data sheet suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

Future Directions

The compound is currently used in the synthesis of Tolvaptan and its intermediates . As Tolvaptan is a nonpeptide arginine vasopressin (AVP) V2 receptor antagonist, future research may explore other potential applications of this compound in related areas .

properties

IUPAC Name

methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)-(4-methylphenyl)sulfonylamino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO6S/c1-4-29-20(24)6-5-13-23(30(26,27)17-10-7-15(2)8-11-17)19-12-9-16(22)14-18(19)21(25)28-3/h7-12,14H,4-6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGRONRGTDUQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN(C1=C(C=C(C=C1)Cl)C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668241
Record name Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester

CAS RN

247237-43-0
Record name Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)(4-methylbenzene-1-sulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chloro-2-[(4-ethoxy-4-oxobutyl)[(4-methylphenyl)sulfonyl]amino]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R49MW47YHC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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